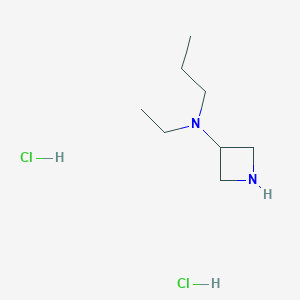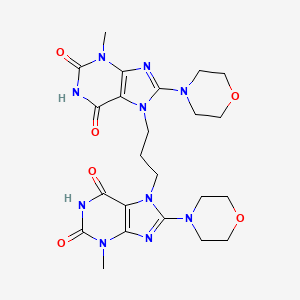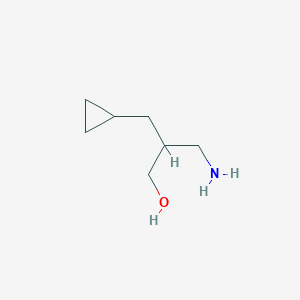
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with ethyl and propyl amines under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Alkylation: The azetidine ring is then alkylated with ethyl and propyl groups using appropriate alkylating agents.
Purification: The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-propylazetidin-3-one, while reduction may produce N-ethyl-N-propylazetidin-3-amine .
Applications De Recherche Scientifique
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in polymerization and medicinal chemistry.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with similar reactivity and applications.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in drug synthesis.
Uniqueness
N-Ethyl-N-propylazetidin-3-amine;dihydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a versatile building block for various applications .
Propriétés
IUPAC Name |
N-ethyl-N-propylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJPZBWYZPAHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-CHLORO-5-(3,4-DIMETHOXYPHENYL)THIENO[2,3-D]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B2544418.png)



![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2544423.png)


![4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2544427.png)



